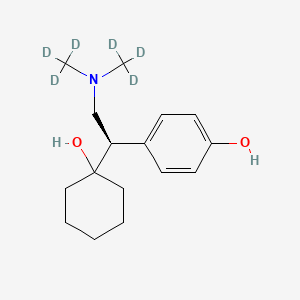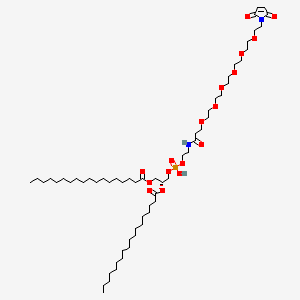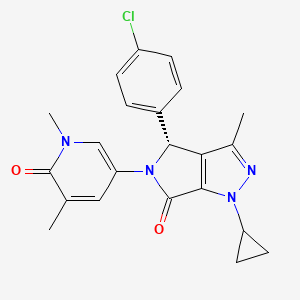![molecular formula C21H24ClN7O2S B11933081 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a protein kinase inhibitor, which makes it valuable in cancer research and treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide involves multiple steps. One efficient method includes the use of flow chemistry and microwave-assisted synthesis. This approach avoids the need for Boc-protection of piperidine in the key S_NAr coupling with 1-fluoro-4-nitrobenzene. The microwave coupling of 4-morphilinoaniline and 4-(piperazine-1-yl)aniline with 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide has been found to be the most effective route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of flow chemistry and microwave-assisted synthesis enhances overall yields and increases atom economy through step reduction and minimal requirement for chromatographic purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution (S_NAr).
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like 1-fluoro-4-nitrobenzene and bases such as potassium carbonate.
Oxidation and Reduction: Can involve reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution reaction with 1-fluoro-4-nitrobenzene yields the desired pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a protein kinase inhibitor, making it valuable in studying cell signaling pathways.
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit specific protein kinases involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The compound exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in cancer research, where the inhibition of specific kinases can lead to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CTx-0152960: Another protein kinase inhibitor with a similar structure but different substituents.
CTx-0294885: A piperazinyl analogue with comparable inhibitory properties.
Uniqueness
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as a kinase inhibitor. Its synthesis via flow chemistry and microwave-assisted methods also sets it apart by offering higher yields and efficiency .
Eigenschaften
Molekularformel |
C21H24ClN7O2S |
|---|---|
Molekulargewicht |
474.0 g/mol |
IUPAC-Name |
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H24ClN7O2S/c1-23-32(30,31)19-5-3-2-4-18(19)27-20-17(22)14-25-21(28-20)26-15-6-8-16(9-7-15)29-12-10-24-11-13-29/h2-9,14,23-24H,10-13H2,1H3,(H2,25,26,27,28) |
InChI-Schlüssel |
GAUSNEXRHHRNLM-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)




![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)


![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)



